molecular formula C17H18O3 B10855940 2-(Cyclohexylmethyl)-plumbagin

2-(Cyclohexylmethyl)-plumbagin

Cat. No.: B10855940
M. Wt: 270.32 g/mol
InChI Key: RVEVRWXGYBTXKU-UHFFFAOYSA-N
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Description

2-(cyclohexylmethyl)-Plumbagin is a synthetic organic compound that belongs to the class of naphthoquinones. It is characterized by the presence of a cyclohexylmethyl group attached to the naphthoquinone core. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylmethyl)-Plumbagin typically involves the alkylation of Plumbagin with cyclohexylmethyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to deprotonate the Plumbagin, followed by the addition of the cyclohexylmethyl halide. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylmethyl)-Plumbagin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthoquinone core or the cyclohexylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(cyclohexylmethyl)-Plumbagin involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent. Additionally, it can inhibit specific enzymes and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Plumbagin: The parent compound, known for its biological activities.

    Juglone: Another naphthoquinone with similar properties.

    Lawsone: A naphthoquinone found in henna with antimicrobial properties.

Uniqueness

2-(cyclohexylmethyl)-Plumbagin is unique due to the presence of the cyclohexylmethyl group, which can enhance its lipophilicity and potentially improve its biological activity and cellular uptake compared to other naphthoquinones .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2-(cyclohexylmethyl)-5-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C17H18O3/c18-14-8-4-7-13-16(14)15(19)10-12(17(13)20)9-11-5-2-1-3-6-11/h4,7-8,10-11,18H,1-3,5-6,9H2

InChI Key

RVEVRWXGYBTXKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=O)C3=C(C2=O)C=CC=C3O

Origin of Product

United States

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